molecular formula C19H18N4O5S B2624014 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941999-72-0

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2624014
CAS RN: 941999-72-0
M. Wt: 414.44
InChI Key: RFOHFTFGHNTVRY-UHFFFAOYSA-N
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Description

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide is not fully understood. However, studies have suggested that 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been found to induce apoptosis, inhibit cell cycle progression, and decrease the expression of various oncogenes. In bacteria, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to disrupt cell membrane integrity, leading to cell death.

Advantages and Limitations for Lab Experiments

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit various enzymes and signaling pathways. However, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several potential future directions for research on 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide. One direction is to further investigate the mechanism of action of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide and its effects on various enzymes and signaling pathways. Another direction is to explore the potential use of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide in combination with other drugs for cancer treatment. Additionally, further studies are needed to evaluate the safety and efficacy of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide in animal models and human clinical trials.
In conclusion, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis and ability to inhibit various enzymes and signaling pathways make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy for various applications.

Synthesis Methods

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with 3-aminopyridazine in the presence of a base. The resulting intermediate is then reacted with 3-(6-propoxyphenyl)boronic acid in the presence of a palladium catalyst to yield 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide.

Scientific Research Applications

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has also been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. In addition, 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and human acetylcholinesterase.

properties

IUPAC Name

4-nitro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-2-12-28-19-11-10-18(20-21-19)14-4-3-5-15(13-14)22-29(26,27)17-8-6-16(7-9-17)23(24)25/h3-11,13,22H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHFTFGHNTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

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